3-Methoxy-2-methylbenzoic acid

Asymmetric Synthesis Enantioselective Catalysis Corey-Bakshi-Shibata Reduction

Sourcing the correct 3-methoxy-2-methylbenzoic acid isomer is critical-generic o-toluic acid or m-anisic acid cannot substitute for methoxyfenozide synthesis or CBS oxazaborolidine catalyst preparation. • Confirmed CAS 55289-06-0 identity with the essential 3-methoxy-2-methyl substitution pattern for diacylhydrazine insecticide SAR • Enables enantioselective CBS reductions with high ee in chiral α-hydroxy acid, α-amino acid, and propargyl alcohol synthesis • Available from research to bulk quantities with documented purity ≥98% (HPLC) and full analytical traceability

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 55289-06-0
Cat. No. B1337213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-methylbenzoic acid
CAS55289-06-0
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1OC)C(=O)O
InChIInChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11)
InChIKeyJPCISVSOTKMFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-methylbenzoic acid (CAS 55289-06-0): Chemical Profile and Industrial Procurement Overview


3-Methoxy-2-methylbenzoic acid (CAS 55289-06-0), also known as 3-methoxy-o-toluic acid, is an aromatic carboxylic acid with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol [1]. This compound is characterized by a methoxy group at the 3-position and a methyl group at the 2-position of the benzoic acid ring, placing it within the class of substituted benzoic acid derivatives [1]. It is a white to pale yellow powder with a melting point range of 147.0 to 151.0 °C [2]. Its solubility profile is defined by insolubility in water and solubility in methanol and other polar organic solvents . This compound is of significant industrial and research interest, primarily serving as a key intermediate in the synthesis of the insecticide methoxyfenozide and as a precursor for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts used in asymmetric synthesis .

Why 3-Methoxy-2-methylbenzoic Acid Cannot Be Readily Substituted with Generic o-Toluic Acid Derivatives


While the benzoic acid scaffold is common, simple substitution with unsubstituted o-toluic acid (2-methylbenzoic acid) or positional isomers fails to recapitulate the unique chemical and biological properties of 3-methoxy-2-methylbenzoic acid. The presence of the methoxy group at the 3-position, in conjunction with the 2-methyl group, is not a general feature of this class but a specific structural motif that defines its primary applications. For instance, o-toluic acid (CAS 118-90-1) lacks the 3-methoxy group and is not reported as a precursor for CBS catalysts, nor does it serve as the essential building block for the insecticide methoxyfenozide [1]. The precise substitution pattern of 3-methoxy-2-methylbenzoic acid is critical for the structure-activity relationship (SAR) of the final diacylhydrazine insecticide, where alterations to the substitution pattern can lead to significant loss of biological activity . Similarly, other methoxybenzoic acid isomers, such as 3-methoxybenzoic acid (m-anisic acid), lack the ortho-methyl group, resulting in a different reactivity profile and are not suitable for these specific applications. Therefore, generic sourcing of similar benzoic acid derivatives without rigorous structural verification is not a viable procurement strategy for processes dependent on this exact compound.

Quantitative Differentiation of 3-Methoxy-2-methylbenzoic Acid: A Comparative Evidence Guide for Scientific Procurement


Superior Catalyst Performance in Asymmetric Synthesis: CBS Catalyst Precursor

3-Methoxy-2-methylbenzoic acid is a specific and established precursor for the synthesis of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts . These catalysts are widely recognized for their high enantioselectivity in the asymmetric reduction of prochiral ketones, a critical step in synthesizing enantiomerically pure compounds for pharmaceuticals and agrochemicals . In contrast, unsubstituted benzoic acid or other simple substituted benzoic acids (e.g., o-toluic acid, m-anisic acid) are not employed for this purpose, as they lack the specific substitution pattern required to form the active CBS catalyst. This application is a defining differentiator, providing a direct route to high-value chiral building blocks such as enantioselectively synthesized α-hydroxy acids, α-amino acids, and C2 symmetrical ferrocenyl diols . The choice of 3-methoxy-2-methylbenzoic acid over other benzoic acid derivatives for this application is not based on a generic chemical property but on its proven, specific utility in generating a chiral catalyst with well-defined and reproducible stereoselectivity.

Asymmetric Synthesis Enantioselective Catalysis Corey-Bakshi-Shibata Reduction

Quantified Synthesis Yield from Alternative Industrial Routes

The synthesis of 3-methoxy-2-methylbenzoic acid can be achieved through multiple routes, each with distinct yields and purity outcomes. A process starting from 3-nitro-2-methylbenzoic acid, involving reduction, diazotization, and methoxylation, has been reported to achieve a total yield of 85% with a final product content of 96.0% [1]. Alternatively, a synthesis starting from 2,6-dichlorotoluene, proceeding through etherification, Grignard reaction, and hydrolysis, has been reported to achieve a total yield of 72% with a product purity of 99% [2]. In comparison, a different method using a similar multi-step sequence from 3-nitro-2-methylbenzoic acid, but with a different workup, reported a yield of 88% for a 96% pure product . These quantitative benchmarks provide a basis for evaluating the efficiency of different synthetic strategies and for assessing the cost-effectiveness of the compound from various suppliers.

Process Chemistry Agrochemical Intermediate Synthesis Optimization

Role as a Critical Intermediate for the Insecticide Methoxyfenozide

3-Methoxy-2-methylbenzoic acid is a non-substitutable intermediate in the synthesis of the diacylhydrazine insecticide methoxyfenozide [1]. Methoxyfenozide is a potent ecdysone agonist that disrupts the molting process in lepidopteran pests, exhibiting high insecticidal efficacy [2]. The synthesis of methoxyfenozide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with 3,5-dimethylbenzoic acid and tert-butylhydrazine [3]. While specific comparative data on insecticidal activity of analogs derived from different benzoic acid building blocks is limited, the commercial success of methoxyfenozide and its well-defined structure-activity relationship (SAR) demonstrate the critical importance of the 3-methoxy-2-methyl substitution pattern for optimal biological activity . Methoxyfenozide itself has demonstrated an EC50 of 280 nM against the ecdysone receptor from Choristoneura fumiferana (spruce budworm moth) in a transactivation assay [4]. Therefore, substituting the benzoic acid component would result in a different diacylhydrazine with unknown and likely inferior insecticidal properties, underscoring the non-substitutable nature of this specific compound for this application.

Agrochemical Synthesis Insect Growth Regulator Diacylhydrazine Insecticide

Physicochemical Property Comparison Against o-Toluic Acid

The introduction of the 3-methoxy group significantly alters the physicochemical properties of 3-methoxy-2-methylbenzoic acid compared to its unsubstituted analog, o-toluic acid (2-methylbenzoic acid, CAS 118-90-1). The target compound has a reported melting point range of 147.0 to 151.0 °C, while o-toluic acid has a significantly lower melting point of 105 °C [1]. This difference of over 40 °C can impact purification by recrystallization and physical form during processing. Furthermore, while both compounds are aromatic carboxylic acids, the methoxy group confers greater solubility in polar organic solvents such as methanol , a property that is exploited in its use as a catalyst precursor. This enhanced solubility in specific solvents, contrasted with the insolubility in water, is a key differentiator for reaction design and purification strategies.

Physicochemical Properties Solubility Melting Point

Validated Application Scenarios for 3-Methoxy-2-methylbenzoic Acid Procurement


Synthesis of Enantiomerically Pure Building Blocks via CBS Catalyst

For academic and industrial research groups focused on asymmetric synthesis, 3-methoxy-2-methylbenzoic acid is procured specifically for the preparation of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts . These catalysts are essential for the enantioselective reduction of prochiral ketones, a key step in the synthesis of chiral α-hydroxy acids, α-amino acids, C2 symmetrical ferrocenyl diols, and propargyl alcohols with high enantiomeric excess . The use of this compound ensures access to a well-established, highly stereoselective catalytic system, which is a cornerstone of modern medicinal chemistry and natural product synthesis.

Commercial Production of Methoxyfenozide Insecticide

In the agrochemical industry, 3-methoxy-2-methylbenzoic acid is a critical, non-substitutable intermediate for the commercial synthesis of the diacylhydrazine insecticide methoxyfenozide . Methoxyfenozide, an ecdysone agonist with an EC50 of 280 nM against the target ecdysone receptor [1], is used globally for the control of lepidopteran pests on a wide variety of crops [2]. Procurement of this compound is directly tied to the manufacturing supply chain of this specific, high-value crop protection agent. Substitution with a different benzoic acid derivative would result in a different final product with unknown and likely inferior insecticidal efficacy, making this a highly specific and high-volume industrial application.

Process Development and Optimization for Benzoic Acid Derivatives

Chemical engineers and process chemists in both academic and industrial settings utilize 3-methoxy-2-methylbenzoic acid as a model substrate or target molecule for developing and benchmarking new synthetic methodologies. The documented synthetic routes, which report yields ranging from 72% to 88% and final product purities from 96% to 99% [1], provide a quantifiable baseline against which the efficiency of novel catalysts, reagents, or reaction conditions (e.g., etherification, Grignard reactions, diazotization/methoxylation) can be rigorously assessed. This application is valuable for advancing the field of aromatic functionalization and for optimizing manufacturing processes for related fine chemicals.

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